1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole is an organic compound with a unique structure that includes a pyrazole ring substituted with a 2-(2-chloro-ethoxy)-ethyl group and two methyl groups
Preparation Methods
The synthesis of 1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2-(2-chloroethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The process can be summarized as follows:
Reactants: 3,5-dimethylpyrazole and 2-(2-chloroethoxy)ethanol.
Catalyst/Base: Potassium carbonate.
Solvent: Anhydrous acetone or another suitable solvent.
Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for treating neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:
2-(2-Chloroethoxy)ethanol: A related compound used as an intermediate in various chemical syntheses.
1,2-Bis(2-chloroethoxy)ethane: Another similar compound with applications in pharmaceutical synthesis.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other chemicals. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
IUPAC Name |
1-[2-(2-chloroethoxy)ethyl]-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUUPGQRUXOKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOCCCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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